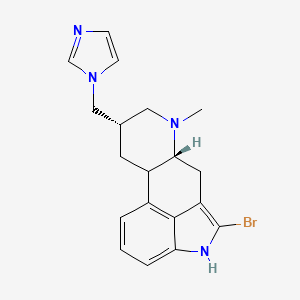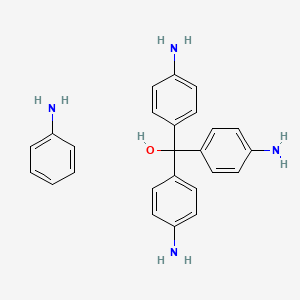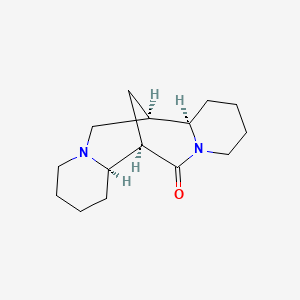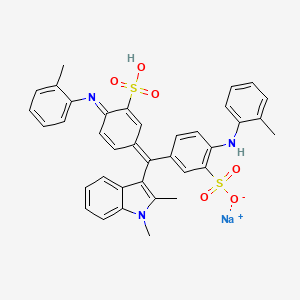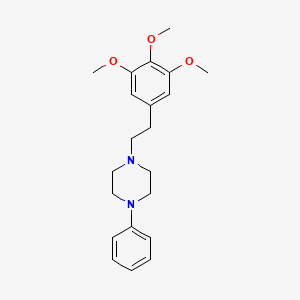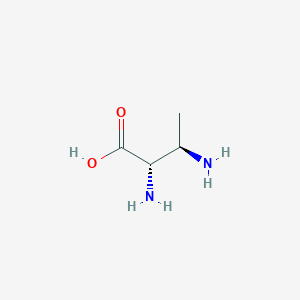
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)-: is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chlorine atom, a methyl group, and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or carbon dioxide in the presence of catalysts like palladium acetate or tungstates.
Transformation of Benzimidazolium Salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and unusual C–O bond cleavage.
Synthesis from Arylureas: Arylureas can be cyclized to form benzimidazolones under specific reaction conditions.
Industrial Production Methods: The industrial production of 2H-Benzimidazol-2-one derivatives typically involves large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These processes require precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2H-Benzimidazol-2-one derivatives are used as intermediates in the synthesis of more complex organic molecules. They serve as building blocks for the development of new materials and catalysts .
Biology: In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor antagonists. They have shown activity against various biological targets, making them valuable in drug discovery .
Medicine: Medicinal chemistry has explored 2H-Benzimidazol-2-one derivatives for their potential therapeutic applications. They exhibit a range of biological activities, including antimicrobial, antifungal, and antidiabetic properties .
Industry: In the industrial sector, these compounds are used in the development of agrochemicals and pharmaceuticals. Their unique chemical properties make them suitable for various applications, including as active ingredients in pesticides and drugs .
Wirkmechanismus
The mechanism of action of 2H-Benzimidazol-2-one derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, they can act as receptor antagonists by blocking the binding of natural ligands to their receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Dihydro-2H-benzimidazol-2-one: This compound shares the benzimidazole core but lacks the chlorine, methyl, and pyridinyl substitutions.
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This imidazole derivative has a different substitution pattern but shares the imidazole ring structure.
Uniqueness: 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine, methyl, and pyridinyl groups enhances its reactivity and potential for various applications compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
89659-91-6 |
|---|---|
Molekularformel |
C13H10ClN3O |
Molekulargewicht |
259.69 g/mol |
IUPAC-Name |
5-chloro-1-methyl-3-pyridin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C13H10ClN3O/c1-16-10-6-5-9(14)8-11(10)17(13(16)18)12-4-2-3-7-15-12/h2-8H,1H3 |
InChI-Schlüssel |
MVBVUUPCQSHNFV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


